molecular formula C37H65N5O17 B8106300 PC-PEG11-Azide

PC-PEG11-Azide

Cat. No.: B8106300
M. Wt: 851.9 g/mol
InChI Key: MRHIPHHAKWDGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC-PEG11-Azide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

PC-PEG11-Azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The process typically begins with the functionalization of PEG with azide groups. This is achieved by reacting PEG with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under mild conditions to ensure the stability of the azide groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as column chromatography and recrystallization to obtain high-purity this compound suitable for research and development applications .

Chemical Reactions Analysis

Types of Reactions

PC-PEG11-Azide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are stable and biocompatible. These conjugates are used in various applications, including drug delivery and bioconjugation .

Mechanism of Action

PC-PEG11-Azide exerts its effects through click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. In the context of PROTACs, the linker joins two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

PC-PEG11-Azide is unique due to its polyethylene glycol backbone, which imparts water solubility and biocompatibility. Similar compounds include:

This compound stands out due to its optimal length, balancing flexibility and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[5-(1-hydroxyethyl)-2-methoxy-4-nitrophenoxy]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N5O17/c1-32(43)33-30-36(35(47-2)31-34(33)42(45)46)59-7-3-4-37(44)39-5-8-48-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-6-40-41-38/h30-32,43H,3-29H2,1-2H3,(H,39,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHIPHHAKWDGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N5O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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